

# Leachianol G: A Technical Guide to Its Natural Sources, Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Leachianol G					
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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Leachianol G**, a prenylated flavonoid, has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, it shares a common biosynthetic origin with a diverse group of plant secondary metabolites known for their antioxidant and other health-promoting properties. This technical guide provides an in-depth overview of the known natural sources of **Leachianol G**, its distribution in the plant kingdom, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

### **Natural Sources and Distribution**

**Leachianol G** has been identified in a select number of plant species, primarily within the Fabaceae (legume) and Moraceae (mulberry) families. Its presence has also been confirmed in Vitaceae (grape) family. The documented plant sources of **Leachianol G** include:

• Sophora flavescens(Kushen): The roots of this traditional Chinese medicinal plant are a notable source of various prenylated flavonoids, including **Leachianol G**. It is often found alongside other related compounds such as kurarinone.



- Morus alba(White Mulberry): The leaves and root bark of the white mulberry tree have been reported to contain **Leachianol G**. Mulberry species are widely cultivated and are a wellknown source of various bioactive compounds.
- Vitis vinifera(Common Grape Vine): Leachianol G has been isolated from the stalks of grapes, suggesting that this agricultural byproduct could be a potential source for this compound.
- Lespedeza cyrtobotrya(Bush Clover): This species of bush clover is another member of the Fabaceae family that has been identified as a natural source of **Leachianol G**.

While these plants are confirmed sources, specific quantitative data on the concentration or yield of **Leachianol G** from the raw plant material is not extensively available in the current literature. The presented data primarily focuses on total extract yields or the content of broader compound classes like total phenolics or flavonoids.

# Data Presentation: Quantitative Analysis of Source Materials

The following tables summarize the available quantitative data for the natural sources of **Leachianol G**. It is important to note that specific yields for **Leachianol G** are largely unreported. The data provided here pertains to total extract yields or the concentration of total flavonoids or phenolics, which can serve as an indicator of the potential for **Leachianol G** isolation.



Plant Source	Plant Part	Extraction Solvent	Total Extract Yield (%)	Reference
Sophora flavescens	Roots	95% Aqueous Ethanol	Not specified; 493 g extract from 20 kg of roots	[1]
Morus alba	Leaves	39.30% Ethanol	5.05% (as total flavonoids)	[2]
Vitis vinifera	Stems	Methanol	Not specified	[3]
Lespedeza cyrtobotrya	Not specified	Not specified	Not specified	

Plant Source	Plant Part	Total Phenolic Content (mg/g)	Total Flavonoid Content (mg/g)	Reference
Sophora flavescens	Roots	Not specified	Not specified	
Morus alba	Leaves	15.55 (as GAE)	11.01 (as Tannic Acid Equivalents)	[4]
Morus alba	Leaves	2.52 - 9.26 (as GAE)	0.83 - 8.70 (as Rutin Equivalents)	[5]
Lespedeza bicolor	Not specified	190.4 (as GAE)	109.2 (as QE)	[6]

\*GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Note that the data for Lespedeza bicolor is provided as a related species to Lespedeza cyrtobotrya due to the lack of specific data for the latter.

## **Experimental Protocols**



The following are detailed methodologies for the extraction and isolation of **Leachianol G**, synthesized from various reported procedures for flavonoid isolation from its known natural sources.

# Protocol 1: Extraction and Isolation from Sophora flavescens Roots

#### 1. Extraction:

- Air-dry the roots of Sophora flavescens and grind them into a fine powder.
- Macerate the powdered root material (1 kg) with 95% aqueous ethanol (5 L) at room temperature for 24 hours with occasional stirring.
- Filter the extract and repeat the extraction process two more times with fresh solvent.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

#### 2. Fractionation:

- Suspend the crude extract in water (1 L) and perform liquid-liquid partitioning successively with an equal volume of n-hexane, chloroform, and ethyl acetate.
- Collect the ethyl acetate fraction, which is expected to be enriched with flavonoids, and concentrate it to dryness.

#### 3. Chromatographic Purification:

- Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.
- Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v).
- Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol mobile phase and UV detection.
- Combine fractions containing compounds with similar TLC profiles.
- Further purify the **Leachianol G**-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
- Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.



# Protocol 2: Ultrasonic-Assisted Extraction from Morus alba Leaves

#### 1. Extraction:

- Dry the leaves of Morus alba at a controlled temperature (e.g., 40-50 °C) and grind them into a powder.
- Suspend the leaf powder (100 g) in 40% aqueous ethanol (1 L).
- Perform ultrasonic-assisted extraction at a frequency of 40 kHz for 30-60 minutes at a controlled temperature (e.g., 60 °C).
- Filter the mixture and concentrate the filtrate under vacuum to yield the crude extract.

#### 2. Purification:

 Follow the fractionation and chromatographic purification steps as outlined in Protocol 1. The specific solvent systems for column chromatography may need to be optimized based on the TLC analysis of the crude extract.

# Mandatory Visualizations General Flavonoid Biosynthetic Pathway

The following diagram illustrates the general biosynthetic pathway of flavonoids, providing context for the origin of **Leachianol G**.



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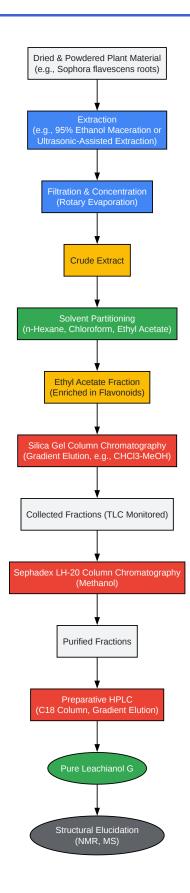
Caption: General flavonoid biosynthetic pathway leading to various flavonoid classes.



## **Experimental Workflow for Leachianol G Isolation**

This diagram outlines a typical experimental workflow for the extraction and isolation of **Leachianol G** from a plant source.





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Caption: Workflow for the extraction and isolation of **Leachianol G**.



### Conclusion

**Leachianol G** is a naturally occurring prenylated flavonoid found in several plant species, with Sophora flavescens, Morus alba, Vitis vinifera, and Lespedeza cyrtobotrya being the primary documented sources. While specific quantitative data on **Leachianol G** content in these plants is limited, established phytochemical methodologies provide a clear path for its extraction and isolation. The protocols and data presented in this guide offer a solid foundation for researchers to further investigate the chemistry and pharmacology of this promising natural product. Future research focusing on the quantification of **Leachianol G** in its natural sources and the elucidation of its specific mechanisms of biological action is warranted.

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- To cite this document: BenchChem. [Leachianol G: A Technical Guide to Its Natural Sources, Distribution, and Isolation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13437607#leachianol-g-natural-sources-and-distribution]



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